molecular formula C81H141N21O31 B8209476 Peptide M

Peptide M

Cat. No.: B8209476
M. Wt: 1905.1 g/mol
InChI Key: BHGSMPANCMIOOB-FMPMHNKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peptide M is a 50-amino acid synthetic peptide derived from a streptococcal M protein . It is a highly specific affinity purification ligand for both monomeric and dimeric forms of human IgA, including the IgA1 and IgA2 subclasses . The binding occurs at a site within the IgA-Fc region that is conserved in human and bovine IgA, but not in murine IgA, making it unsuitable for mouse models . With a binding capacity of 4-6 mg of human IgA per mL of gel, this compound is ideally suited for the single-step purification of IgA from various sources . Beyond purification, this reagent is also effective for the specific detection of antigen-bound IgA in research applications . The product is provided as a 50% v/v gel slurry and has a stability of up to one year when stored at 4°C . All products are For Research Use Only, and are not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H141N21O31/c1-15-37(8)59(75(126)93-50(31-57(114)115)72(123)88-46(23-19-21-27-83)69(120)101-63(42(13)106)79(130)97-58(36(6)7)81(132)133)96-54(109)32-86-67(118)47(24-25-55(110)111)89-68(119)45(22-18-20-26-82)90-76(127)60(38(9)16-2)98-77(128)61(39(10)17-3)99-80(131)64(43(14)107)102-74(125)52(34-104)95-73(124)51(33-103)94-65(116)40(11)87-70(121)48(28-35(4)5)91-71(122)49(30-53(85)108)92-78(129)62(41(12)105)100-66(117)44(84)29-56(112)113/h35-52,58-64,103-107H,15-34,82-84H2,1-14H3,(H2,85,108)(H,86,118)(H,87,121)(H,88,123)(H,89,119)(H,90,127)(H,91,122)(H,92,129)(H,93,126)(H,94,116)(H,95,124)(H,96,109)(H,97,130)(H,98,128)(H,99,131)(H,100,117)(H,101,120)(H,102,125)(H,110,111)(H,112,113)(H,114,115)(H,132,133)/t37-,38-,39-,40-,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52?,58-,59-,60-,61-,62-,63-,64-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGSMPANCMIOOB-FMPMHNKFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)C(CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H141N21O31
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1905.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies in Peptide Synthesis for Academic Research

Solid-Phase Peptide Synthesis (SPPS) and its Methodological Innovations

Solid-Phase Peptide Synthesis, pioneered by R. Bruce Merrifield, revolutionized peptide chemistry by immobilizing the growing peptide chain on an insoluble solid support, typically a resin peptide.comgencefebio.com. This approach simplifies purification by allowing excess reagents and byproducts to be washed away after each reaction step, eliminating the need for intermediate isolation and purification gencefebio.commdpi.com. SPPS is widely used in pharmaceutical research, biotechnology, and molecular biology due to its efficiency and compatibility with automation .

Principles of Fmoc and Boc Chemistry in SPPS for Research

Two primary orthogonal protection strategies dominate SPPS: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry biotage.comproteogenix.scienceamericanpeptidesociety.org. These strategies rely on using temporary Nα-amino protecting groups that can be selectively removed in the presence of permanent side-chain protecting groups biotage.comnih.gov.

Fmoc Chemistry: The Fmoc group is base-labile, typically removed using a mild base like piperidine (B6355638) in a solvent such as dimethylformamide (DMF) biotage.comamericanpeptidesociety.orgfishersci.fi. This mild deprotection step minimizes undesirable side reactions and is highly compatible with automated synthesis platforms mdpi.comamericanpeptidesociety.org. Fmoc chemistry is generally favored for synthesizing longer and more complex peptides due to its gentler conditions americanpeptidesociety.org. Side chains are protected with groups that are stable to basic conditions but cleaved by strong acid, usually trifluoroacetic acid (TFA), at the end of the synthesis biotage.comfishersci.fi.

Boc Chemistry: The Boc group is acid-labile, removed using moderate concentrations of trifluoroacetic acid (TFA) biotage.comproteogenix.science. While historically significant and one of the first widely adopted SPPS strategies, Boc chemistry requires harsher acidic conditions for both Nα-deprotection and final cleavage of side-chain protecting groups (often requiring strong acids like hydrogen fluoride) biotage.comproteogenix.sciencenih.gov. This can sometimes lead to peptide degradation or incomplete deprotection americanpeptidesociety.org. However, Boc-based synthesis can still be advantageous in specific research scenarios, particularly for short peptides or sequences prone to racemization under basic conditions americanpeptidesociety.org.

The choice between Fmoc and Boc chemistry depends on the specific peptide sequence, desired modifications, and the scale of synthesis americanpeptidesociety.org. Fmoc chemistry has largely become the standard for routine and automated synthesis due to its milder conditions and broader compatibility with various side-chain protecting groups biotage.comamericanpeptidesociety.orgnih.gov.

Microwave-Assisted SPPS Techniques and their Impact on Research Efficiency

Microwave irradiation has emerged as a powerful tool in SPPS, significantly enhancing reaction kinetics and improving synthesis efficiency openaccessjournals.comnih.govspringernature.com. Applying microwave energy to SPPS reactions, particularly the coupling and deprotection steps, can dramatically reduce reaction times, often from hours to minutes nih.govspringernature.com. This acceleration can lead to increased throughput and improved purity of the crude peptide product nih.govspringernature.com.

Microwave-assisted SPPS is particularly beneficial for the synthesis of "difficult sequences" – peptides that are prone to aggregation or incomplete coupling under standard conditions nih.govrsc.org. By providing rapid and uniform heating, microwave irradiation can help overcome kinetic limitations and improve the solvation of the peptide chain on the resin, thereby reducing aggregation and improving coupling efficiency rsc.org. Research has demonstrated the successful application of microwave-assisted SPPS for rapidly preparing challenging peptide sequences, such as fragments of acyl carrier protein (ACP) and linear precursors to human hepcidin, in high initial purity nih.govspringernature.com. This technique is now widely implemented in automated peptide synthesizers, further increasing the speed and efficiency of academic research involving synthetic peptides acs.orgresearchgate.net.

Overcoming Methodological Challenges in SPPS for Complex Peptide Architectures

Despite its widespread success, SPPS faces challenges, particularly when synthesizing long, complex, or "difficult" peptide sequences gencefebio.comfrontiersin.org. These challenges often stem from factors such as on-resin aggregation of the growing peptide chain, incomplete coupling reactions, and the accumulation of deletion sequences frontiersin.orgnih.gov.

Several methodological innovations have been developed to address these challenges:

Optimization of Reaction Conditions: Adjusting parameters such as solvent systems, temperature, reaction times, and the choice of coupling reagents can significantly impact synthesis efficiency and purity frontiersin.org. For instance, using specific solvent mixtures or elevated temperatures (often facilitated by microwave irradiation) can help disrupt peptide aggregation on the resin rsc.org.

Pseudoproline Dipeptides and other Backbone Modifications: Incorporating modified amino acids or dipeptide building blocks, such as pseudoproline dipeptides, can disrupt the secondary structure formation of the growing peptide chain on the resin, thereby reducing aggregation and improving coupling efficiency nih.gov.

Orthogonal Protecting Group Strategies: The careful selection and application of orthogonal protecting groups for both the Nα-amino group and amino acid side chains are crucial for preventing unwanted side reactions and enabling the synthesis of complex architectures like branched or cyclic peptides rsc.orgrsc.org.

Segment Condensation (Native Chemical Ligation): For very long peptides or small proteins, synthesizing shorter, well-characterized peptide fragments using SPPS and then ligating them together in solution or on a solid support using techniques like native chemical ligation (NCL) can be a more effective approach than stepwise elongation of the entire sequence on a single resin peptide.comfrontiersin.orgbachem.com. NCL allows for the chemo-selective coupling of unprotected peptide fragments, simplifying purification frontiersin.orgbachem.com.

Resin Development: Advances in solid support materials, including the development of new polymers and functionalization strategies, have contributed to improved peptide solvation and reduced aggregation during synthesis nih.gov.

These advancements have significantly expanded the scope of SPPS, making it feasible to synthesize increasingly complex peptide structures for academic research rsc.orgrsc.org.

Liquid-Phase Peptide Synthesis (LPPS) Approaches

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase peptide synthesis, involves the stepwise elongation of a peptide chain in a homogeneous solution openaccessjournals.comrsc.orgrsc.org. While historically predating SPPS, LPPS has seen renewed interest and methodological advancements, offering distinct advantages for specific research objectives and large-scale production rsc.orgrsc.org.

Advantages of LPPS for Specific Research Objectives and Scalability

LPPS offers several advantages that make it suitable for certain academic research applications and particularly attractive for scalability gencefebio.comrsc.orgrsc.orgbachem.com.

Scalability: LPPS is often considered more amenable to large-scale synthesis compared to SPPS, especially for producing significant quantities of shorter peptides gencefebio.comrsc.orgbachem.com. The homogeneous reaction environment allows for easier handling of larger reaction volumes and simpler scale-up procedures rsc.org.

Process Monitoring and Control: Reactions in solution are generally easier to monitor and control using standard analytical techniques like HPLC, allowing for real-time assessment of reaction progress and intermediate purity bachem.combachem.com.

Cost-Effectiveness for Short Peptides: For the synthesis of short, simple peptide sequences, LPPS can be more cost-effective than SPPS, requiring less excess reagent and potentially simpler purification gencefebio.com.

Flexibility: LPPS can offer greater flexibility in reaction conditions and the incorporation of specific modifications that might be challenging on a solid support gencefebio.com.

Reduced Solvent Waste (in some advanced LPPS methods): While traditional LPPS can involve extensive solvent usage for intermediate isolation, newer LPPS strategies, such as those employing soluble tags and precipitation/extraction methods, can significantly reduce solvent consumption compared to standard SPPS rsc.orgbachem.com.

These advantages make LPPS a valuable tool in academic research, particularly when the research requires the synthesis of relatively short peptides in larger quantities or necessitates precise control over reaction conditions.

Molecular Hiving™: An Advanced LPPS Strategy for Research

Molecular Hiving™ (MH) is an advanced LPPS technology that seeks to combine the benefits of solution-phase synthesis with simplified purification akin to SPPS rsc.orgrsc.orgbachem.com. This strategy typically involves attaching the C-terminal amino acid to a soluble, lipophilic tag rsc.orgrsc.org. The peptide chain is then elongated in solution using standard coupling chemistry, often Fmoc chemistry rsc.org. After each coupling and deprotection step, the growing peptide, attached to the soluble tag, can be easily separated from excess reagents and byproducts through simple liquid-liquid extraction or precipitation, facilitated by the unique solubility properties conferred by the tag rsc.orgbachem.com.

Molecular Hiving™ offers several benefits for academic research:

Reduced Solvent Usage: Compared to traditional LPPS, MH can significantly reduce the volume of organic solvents required for purification bachem.combachem.com.

Enhanced Scalability: The solution-phase nature combined with simplified purification makes MH well-suited for synthesizing peptides on a larger scale than typical SPPS in a research setting bachem.com.

Improved Process Control: The homogeneous reaction environment allows for better monitoring and control of the synthesis bachem.com.

Molecular Hiving™ represents an innovative approach in LPPS, offering a more sustainable and efficient route for peptide synthesis, particularly for applications requiring moderate to large quantities of peptides in academic research bachem.comresearchgate.net.

Chemo-Enzymatic Peptide Synthesis (CEPS)

Chemo-enzymatic peptide synthesis (CEPS) leverages the power of enzymes, often proteases or engineered variants, to catalyze the formation of peptide bonds. qyaobio.comnih.govinternationalscholarsjournals.org This approach offers distinct advantages over purely chemical methods, particularly for the synthesis of complex or long peptides. qyaobio.combachem.com CEPS typically operates under mild, aqueous conditions, which contrasts with the harsh organic solvents and reagents often required in traditional chemical synthesis. qyaobio.comnih.govbachem.com

Enzymatic Ligation and its Application in Research Synthesis of Long Peptides

Enzymatic ligation is a key component of CEPS, utilizing specialized enzymes, such as peptiligases, to join smaller peptide fragments into longer sequences. qyaobio.combachem.comfrontiersin.org These fragments are often initially produced using methods like Fmoc-based SPPS. bachem.com While SPPS can face challenges with impurity accumulation for sequences exceeding 50-60 amino acids, CEPS can facilitate the synthesis of peptides exceeding 100 amino acids through enzymatic ligation. bachem.comqyaobio.com This makes enzymatic ligation a valuable tool for researchers aiming to synthesize long peptides or even small proteins that are difficult to obtain through traditional methods. qyaobio.combachem.combachem.com

Enzymes like Sortase A, asparaginyl endoproteases (AEPs) such as butelase 1, and engineered subtilisin-derived variants like Omniligase-1 have been explored for enzymatic ligation. frontiersin.orguva.nlresearchgate.net These enzymes exhibit excellent regio- and chemoselectivity, allowing for precise peptide bond formation. nih.govfrontiersin.orgresearchgate.net For instance, Omniligase-1 has been successfully applied in the synthesis of the 39-mer peptide exenatide (B527673) with excellent yield. frontiersin.org Butelase 1 is particularly attractive for head-to-tail peptide macrocyclization. uva.nl

Recombinant Peptide Synthesis Methodologies

Recombinant peptide synthesis involves utilizing genetically engineered organisms, such as bacteria, yeast, or mammalian cells, to produce peptides. kbdna.compharmiweb.combachem.com This method is particularly well-suited for the large-scale production of peptides, especially those composed of natural amino acids. pharmiweb.comresearchgate.net The host organism's cellular machinery translates the inserted DNA sequence into the desired peptide chain, often with the potential for post-translational modifications crucial for biological activity. pharmiweb.com

Common expression vectors for recombinant peptide production include Escherichia coli, Saccharomyces cerevisiae, and Pichia pastoris. proteogenix.science While bacterial systems like E. coli offer rapid growth and cost-effectiveness, yeast systems can provide higher protein production levels and facilitate proper folding and solubility, particularly for eukaryotic proteins. vwr.com

Strategies for Enhancing Peptide Yields in Recombinant Expression Systems

Other strategies include optimizing signal peptides to enhance secretion, modulating expression system parameters such as temperature and induction conditions, and employing genetic engineering to improve peptide stability and folding. vwr.comnih.govgenosphere-biotech.com The use of fusion proteins and tags, such as glutathione (B108866) S-transferase (GST) or maltose-binding protein (MBP), can enhance solubility and prevent aggregation, thereby boosting the yield of soluble peptide. genosphere-biotech.com Co-expression of molecular chaperones can also aid in proper protein folding and reduce the formation of insoluble aggregates. vwr.comnih.gov

Data illustrating the impact of codon optimization on recombinant protein yield has been reported, showing significant increases in expression levels for specific proteins in different host systems. mdpi.com

Challenges in Purification and Structural Refolding for Recombinant Peptides

Despite its advantages, recombinant peptide synthesis presents challenges, particularly in purification and structural refolding. One major challenge is the formation of inclusion bodies, which are aggregates of misfolded proteins that can occur when peptides are overexpressed. proteogenix.sciencegenosphere-biotech.comjabonline.inmblintl.com While inclusion bodies can simplify initial separation from other cellular components, recovering functional peptide requires solubilization and subsequent refolding, which can be complex and lead to decreased yields of the active form. proteogenix.sciencegenosphere-biotech.comjabonline.infrontiersin.org

Purification of recombinant peptides can also be challenging due to the presence of host cell contaminants, including proteins, nucleic acids, and lipids. mblintl.com Achieving high purity often necessitates robust chromatographic techniques, such as affinity chromatography, which exploits specific interactions between the target peptide and a ligand. jabonline.inmblintl.com

Refolding of misfolded peptides from inclusion bodies is a critical step to recover biological activity. jabonline.infrontiersin.org This process is influenced by various factors, and optimizing refolding conditions experimentally for each specific peptide is often required. jabonline.in Strategies include using mild solubilization techniques to preserve native-like structures and employing chemical additives in refolding buffers to prevent aggregation and promote proper folding. jabonline.infrontiersin.org

Hybrid Approaches Integrating Chemical and Recombinant Synthesis for Research

Hybrid approaches combine the strengths of both chemical and recombinant synthesis to overcome the limitations of each individual method. kbdna.compharmiweb.combachem.comproteogenix.science These strategies are particularly valuable for synthesizing complex peptides that are difficult or impossible to produce solely by one method. kbdna.com Hybrid methods can involve the chemical synthesis of peptide fragments, which are then ligated with recombinantly produced peptide segments. pharmiweb.comproteogenix.science

One prominent hybrid technique is expressed protein ligation (EPL), which involves ligating a recombinantly expressed protein segment with a synthetic peptide fragment. nih.govacs.org This allows for the creation of semi-synthetic proteins and the incorporation of non-canonical amino acids or modifications that cannot be introduced through recombinant expression alone. pharmiweb.comproteogenix.sciencefrontiersin.org

Hybrid approaches offer flexibility and precision, enabling the production of peptides with complex structures and modifications. kbdna.com They can be cost-effective for large-scale production while allowing for site-specific modifications that enhance peptide stability and activity. kbdna.compharmiweb.com The integration of chemical and biological methods represents a promising direction for the efficient and reliable production of complex peptides in academic research and beyond. pharmiweb.combachem.com

The choice between synthetic, recombinant, or hybrid methods depends on factors such as peptide complexity, desired yield, cost constraints, and the need for specific modifications. bachem.com Continued innovation in these areas is crucial to meet the growing demand for peptides in various research applications. rsc.orgkbdna.com

Table 1: Summary of Advanced Peptide Synthesis Methodologies

MethodologyKey FeaturesAdvantages in ResearchChallenges in Research
Chemo-Enzymatic Synthesis (CEPS)Uses enzymes for peptide bond formation; mild, aqueous conditions. qyaobio.combachem.comRegio- and stereoselective; synthesis of long/complex/cyclic peptides; greener. bachem.combachem.comEnzyme availability and specificity for some sequences; integration with chemical steps. nih.govrsc.org
Recombinant SynthesisUses genetically engineered organisms; biological machinery for production. kbdna.compharmiweb.comCost-effective for large scale; potential for post-translational modifications. kbdna.compharmiweb.comInclusion bodies and misfolding; purification complexity; limited to natural amino acids. proteogenix.sciencegenosphere-biotech.commblintl.com
Hybrid ApproachesCombines chemical and recombinant methods. kbdna.comproteogenix.scienceAccess to complex structures and modifications; leverages strengths of both methods. kbdna.compharmiweb.comOptimization of integration steps; potentially complex protocols.

Table 2: Examples of Enzymes Used in Chemo-Enzymatic Peptide Synthesis

Enzyme ClassExamplesKey Application in CEPSPubChem CID
Asparaginyl EndoproteasesButelase 1Peptide backbone cyclization, ligation. uva.nlfrontiersin.org-
SortasesSortase AProtein ligation, peptide fusion, bioconjugation. frontiersin.orguva.nl-
Subtilisin-derived variantsOmniligase-1Efficient inter- and intramolecular peptide ligation. frontiersin.org-

Note: PubChem CIDs are not available for all enzyme classes or specific engineered enzyme variants as they are complex biological molecules or proprietary.

Automation and High-Throughput Synthesis Platforms in Peptide Research

The increasing demand for synthetic peptides in both basic research and the pharmaceutical industry necessitates the development of highly efficient and rapid synthesis methods. Automation and high-throughput synthesis platforms have revolutionized academic peptide research by streamlining workflows and increasing productivity. researchgate.netintavispeptides.comamericanpeptidesociety.org Automated peptide synthesis utilizes robotic systems and robust chemical protocols to standardize and accelerate peptide production, building upon the foundation of Solid-Phase Peptide Synthesis (SPPS). americanpeptidesociety.org This approach standardizes the repetitive steps of deprotection, coupling, and washing into precise, repeatable cycles, ensuring reliable outcomes and minimizing human error. americanpeptidesociety.org

The benefits of automation are substantial, including the reduction of manual labor, enabling walk-away operations once configured, and significantly enhancing reproducibility across synthesis runs and users. americanpeptidesociety.org High-throughput platforms, often incorporating automation, allow for the rapid generation of numerous unique and pure peptide samples, which is crucial for drug discovery campaigns and biological studies. researchgate.net

Robotic Synthesizers and Parallel Synthesis Techniques

Robotic synthesizers are key components of automated and high-throughput peptide synthesis platforms in academic research. These systems utilize robotic arms to accurately dispense reagents, control reaction times, and monitor reactions, making custom peptide synthesis more accessible and efficient. intavispeptides.com

Parallel synthesis is a powerful technique enabled by robotic synthesizers, allowing for the simultaneous synthesis of multiple different peptides. intavispeptides.comamericanpeptidesociety.org In parallel synthesis, peptides are synthesized concurrently in separate reaction chambers, often on different solid supports or resin beads. intavispeptides.com This approach is particularly valuable for high-throughput screenings and the creation of peptide libraries, where researchers need to evaluate a large number of peptide sequences. intavispeptides.comukri.org Some robotic synthesizers can prepare dozens or even hundreds of different sequences in a single run, significantly accelerating research timelines. ukri.orgmissouri.edu For instance, some systems can handle the parallel synthesis of up to 12 different peptides or even up to 192 peptides, with X-Y robotic platforms being ideal for synthesizing large numbers of peptides and peptide libraries. researchgate.netnih.gov These platforms offer flexibility in scale, ranging from low micromol-scale for high-throughput screening to larger scales for peptides requiring further characterization. researchgate.netukri.org

Green Chemistry Principles in Advancing Peptide Synthesis Research

The growing demand for synthetic peptides also highlights the need for sustainable and environmentally friendly synthesis methods. nih.gov Traditional peptide synthesis often involves processes that generate significant waste and consume vast resources, including hazardous solvents like Dimethylformamide (DMF). nih.govgyrosproteintechnologies.com The integration of green chemistry principles into peptide synthesis research offers sustainable alternatives by prioritizing eco-friendly processes, waste reduction, and energy conservation. nih.gov

The twelve principles of green chemistry provide a framework for making chemistry-based research more environmentally friendly. gyrosproteintechnologies.comxtalks.com Regulatory restrictions on hazardous solvents, such as the recent restrictions on DMF in Europe due to safety concerns, have accelerated the search for eco-friendly alternatives in SPPS. gyrosproteintechnologies.com Researchers are actively exploring and testing greener solvents and reagents to minimize reliance on hazardous chemicals and reduce their ecological impact. gyrosproteintechnologies.comcsbio.comoxfordglobal.com

Promising alternatives to traditional solvents like DMF are being investigated, including binary mixtures of less hazardous solvents such as DMSO/EtOAc and polar aprotic green solvents like NBP. gyrosproteintechnologies.com The use of biorenewable solvents, such as γ-valerolactone (GVL), has also shown promise, allowing for the synthesis of peptides with high purity. researchgate.netnih.gov Beyond solvent substitution, green chemistry in peptide synthesis also focuses on reducing solvent and reagent usage, improving atom economy, and exploring alternative methodologies like microwave-assisted synthesis and chemoenzymatic approaches. nih.govgyrosproteintechnologies.comcsbio.com Implementing these principles is critical for an effective green transition in peptide synthesis for academic research and beyond. nih.gov

Elucidation of Peptide Biological Functions and Molecular Mechanisms

Fundamental Roles of Peptides in Biological Systems

Peptides serve crucial physiological functions as intrinsic signaling molecules, such as neuropeptides and peptide hormones, facilitating cellular or interspecies communication. nih.gov They also act as defense molecules against microorganisms and as toxins in predatory strategies. nih.gov The diverse roles of peptides are essential for maintaining homeostasis and responding to environmental challenges in various organisms.

Peptides as Signaling Molecules and Mediators of Cellular Communication

Peptides are well-established signaling molecules involved in complex biological processes. nih.gov For instance, peptides function as peptide hormones for cellular signaling and as secretory peptides for interspecies communication. nih.gov Vespid chemotactic peptide M from Vespa mandarinia, for example, is a mast cell degranulating peptide that induces the chemotaxis of neutrophils, highlighting its role in mediating immune responses. uniprot.org M-CSF (Macrophage Colony-Stimulating Factor), also referred to in the context of blocking peptides like "M-CSF Blocking Peptide", is a cytokine that plays a vital role in regulating the survival, proliferation, and differentiation of hematopoietic precursor cells, particularly monocytes and macrophages. mybiosource.com M-CSF also promotes the release of proinflammatory chemokines, contributing to innate immunity and inflammatory processes. mybiosource.com In plants, peptides like RALFs (Rapid Alkalinization Factors) function as signaling molecules involved in growth and development, including the regulation of root hair growth and immune signaling. oup.com The concept of toxic signaling peptides has also been explored in the context of receptor evolution. mdpi.com

Enzymatic and Regulatory Functions of Peptides

Beyond signaling, peptides can exert enzymatic and regulatory functions. Some peptides act as enzyme inhibitors, contributing to the modulation of biological pathways. waocp.com Peptides are also capable of modulating cellular functions by interacting with various cellular components. kyoto-u.ac.jp For example, peptides can modulate protein-protein interactions, offering potential therapeutic impacts by interfering with interactions associated with diseases. waocp.com Studies involving peptides derived from the SARS-CoV spike protein, such as the membrane proximal external region (MPER) peptide, demonstrate their involvement in viral entry, a process that involves complex protein interactions and structural rearrangements. nih.gov Peptides can also regulate specific enzymatic systems, as seen with peptides influencing the adenylate cyclase system in brain cells. waocp.com Furthermore, peptides play a regulatory role in immune responses; for instance, M-specific CD4 T cells have been shown to have a regulatory function in the context of respiratory syncytial virus (RSV) infection by modulating CD8 T-cell responses. asm.org Enzymatic reactions themselves can involve peptides, such as arginylation catalyzed by arginyl-tRNA protein transferase (ATE) and thioamidation in the biosynthesis of certain peptides. biorxiv.org

Mechanistic Principles of Peptide-Target Interactions

The biological functions of peptides are intrinsically linked to their ability to interact with specific molecular targets. These interactions are governed by the peptide's chemical properties and the nature of the target.

Peptide Binding to Cell Surface Receptors and Intracellular Targets

Peptides interact with a variety of targets, including cell surface receptors and intracellular molecules. The binding of peptides to cell surface receptors is a common mechanism for initiating cellular responses. For example, the truncated this compound-PTH(1-14) is an engineered compound used to study the parathyroid hormone 1 receptor (PTH1R), a class B1 G protein-coupled receptor (GPCR). asm.org M-PTH(1-14) is thought to primarily bind the transmembrane domain (TMD) of PTH1R, and its binding is strongly dependent on the presence of a coupled G protein, illustrating a specific receptor interaction mechanism. nih.govasm.org Another example is the chimeric this compound-15, which acts as a high-affinity antagonist by binding to galanin receptors in the hippocampus, locus coeruleus, and spinal cord. kyoto-u.ac.jp In plants, RALF peptides bind to specific receptors to exert their signaling effects. oup.com

Peptides can also target intracellular molecules, which is particularly relevant for developing therapeutics that modulate intracellular pathways. waocp.com Cell-penetrating peptides (CPPs) are a class of peptides that can translocate across cell membranes, facilitating the intracellular delivery of various molecules, including biomacromolecules like antibodies. kyoto-u.ac.jprsc.org Research on intracellular targeting using antibodies has explored approaches utilizing endosomolytic peptides derived from sources like the spider venom this compound-lycotoxin to enhance the release of antibodies from endosomes into the cytosol. nih.gov Furthermore, peptides are being investigated for their ability to target intracellular protein-protein interactions involved in disease progression. waocp.com A chimeric peptide, M(27–39)-HTPP, which combines a peptide from Musca domestica cecropin (B1577577) with a cell-penetrating peptide, is being studied for its ability to target and penetrate hepatocellular carcinoma cells, suggesting potential intracellular targeting. nih.gov

Molecular Mechanisms of Peptide-Membrane Association

Interaction with cellular membranes is a critical mechanism for many peptides, particularly those with antimicrobial or cytotoxic activities, as well as those involved in cell entry or delivery. rsc.orgmdpi.com Amphipathic peptides, possessing both hydrophobic and hydrophilic regions, are well-suited for membrane interactions. mdpi.com These peptides can interact with membranes through various models, including pore formation, where peptides insert into the lipid bilayer to create channels, and the carpet mechanism, where peptides accumulate on the membrane surface before disrupting its integrity. mdpi.complos.org

Spider venom peptides like M-lycotoxin are known for their membrane-lytic activity, forming pores that permeabilize cell membranes and exhibiting antimicrobial properties. uniprot.orgcusabio.comuniprot.org Derivatives of M-lycotoxin, such as the L17E peptide, have been engineered to reduce plasma membrane perturbation while retaining the ability to disrupt endosomal membranes, facilitating the intracellular delivery of cargo. kyoto-u.ac.jprsc.orgjst.go.jp The membrane proximal external region (MPER) peptide from the SARS-CoV spike protein is another example of a peptide involved in membrane interaction, playing a role in membrane fusion during viral entry. nih.gov Studies on peptides from wasp venom, such as vespid chemotactic peptides, also highlight their membrane-disrupting capabilities. nih.gov Furthermore, lipidated peptides, where lipid chains are attached to the peptide, can enhance membrane interaction and facilitate targeting of specific membrane compositions. rsc.org

The charge and hydrophobicity of a peptide are key determinants of its interaction with cellular membranes. rsc.orgmdpi.com Cationic peptides, with a net positive charge, are particularly effective at interacting with negatively charged microbial membranes through electrostatic attraction. mdpi.com This initial interaction can lead to the accumulation of peptides on the membrane surface. mdpi.com The hydrophobic regions of amphipathic peptides then facilitate their insertion into the lipid bilayer. mdpi.com The balance between positive charge and hydrophobicity, along with the peptide's secondary structure (e.g., formation of α-helices), influences the mode and extent of membrane interaction, including the ability to form pores or induce membrane disruption. mdpi.com Modifying the charge and hydrophobicity of peptides can alter their membrane interactions and biological activity. For instance, substituting a hydrophobic residue with a negatively charged one in M-lycotoxin to create L17E significantly reduced its plasma membrane lytic activity. kyoto-u.ac.jprsc.orgnih.govjst.go.jp Specific hydrophobic residues, such as tryptophan residues in the SARS-CoV MPER peptide, have been shown to play a crucial role in membrane association. nih.gov The interaction is also influenced by the lipid composition of the membrane and the presence of lipid chains attached to the peptide. rsc.org

The Role of Amino Acid Composition and Sequence in Mechanistic Specificity

The biological activity and mechanistic specificity of a peptide are profoundly influenced by its amino acid composition and the precise linear order in which these amino acids are arranged – its sequence or primary structure. The twenty standard amino acids, each possessing a unique side chain (R group), contribute distinct chemical and physical properties to the peptide chain, such as charge, hydrophobicity, and size creative-proteomics.comebsco.comnews-medical.net.

Research into the structure-activity relationship (SAR) of bioactive peptides, such as antimicrobial peptides (AMPs), ACE-inhibitory peptides (ACEs), and antioxidative peptides (AOPs), consistently demonstrates the direct link between amino acid sequence and specific biological effects nih.govnih.gov. For instance, potent ACE inhibitory peptides often contain hydrophobic, positively charged, and aromatic or cyclic amino acid residues tandfonline.com. Computational analysis, including quantitative structure-activity relationship (QSAR) studies, can quantify how variations in amino acid sequence impact biological activity, although the quality of peptide datasets and descriptors used in these models can influence the findings mdpi.comrsc.org.

The amino acid composition also influences the peptide's ability to form secondary structures, such as alpha helices and beta sheets mdpi.com. Hydrophobic interactions between amino acids contribute to peptide structure and stability, which can affect their bioavailability mdpi.com.

Conformational Dynamics and Secondary Structure in Peptide Bioactivity

Beyond the linear sequence, the three-dimensional shape adopted by a peptide, its conformation, is a key determinant of its biological activity. This conformation is influenced by the peptide's secondary structure, which includes recurring structural motifs like alpha-helices and beta-sheets, stabilized by hydrogen bonds mdpi.com.

Bioactive peptides typically adopt specific secondary structures that are essential for their interaction with molecular targets mdpi.com. These structures can be stabilized through various strategies, including peptide cyclization, the incorporation of D-amino acids, and covalent cross-linking mdpi.com. The ability of a peptide to adopt a stable conformation is crucial for predictable and consistent functional properties, allowing for specific binding interactions, enzymatic activity, and efficient targeting of cellular processes mdpi.com.

Peptide conformational dynamics, the fluctuations and changes in a peptide's shape over time, also play a significant role in bioactivity and selectivity pnas.org. Ultrafast fluctuations of the peptide backbone enable rapid sampling of conformational space, which can be essential for biological activity pnas.org. Molecular dynamics (MD) simulations are a computational tool used to study these dynamics and understand how they relate to biological function mdpi.compnas.orgibm.com. Studies have shown that dynamic behavior and the roughness of conformational energy landscapes can be correlated with improved potency of bioactive peptides mit.edu.

The inherent flexibility of peptides can be a challenge in studying their interactions with targets, and computational approaches like molecular docking and molecular dynamics simulations are employed to explore peptide-protein interactions, although methods specifically tailored to peptides are often needed due to their flexibility compared to small molecules or larger proteins mdpi.comibm.com.

Enzymatic Processes Involving Peptides in Biological Systems

Peptides are involved in numerous enzymatic processes, both as substrates that are acted upon by enzymes and as components of enzymes themselves.

Theoretical Models of Peptidyl Transferase Reaction in Ribosomal Protein Synthesis

The formation of peptide bonds, the fundamental linkages in peptides and proteins, is catalyzed by the ribosome during protein synthesis. This critical reaction occurs at the peptidyl transferase center (PTC) of the large ribosomal subunit jst.go.jpau.dkoup.compnas.org. The reaction involves the transfer of the peptidyl group from the peptidyl-tRNA to the amino acid residue of the aminoacyl-tRNA jst.go.jp.

Despite extensive research, the precise mechanistic details of the peptidyl transfer reaction remain an area of investigation, with theoretical models exploring different possibilities, including stepwise or concerted mechanisms jst.go.jpoup.com. Theoretical studies using methods like ONIOM (our own n-layered integrated molecular orbital and molecular mechanics) have been employed to calculate the geometry and energy of transition states and intermediates in the PTC environment jst.go.jp.

Structural studies using small molecule analogues of PTC ligands have provided insights into the reaction pathway. These studies have shown how the α-amino group of the aminoacylated A-site substrate is positioned by hydrogen bonds, orienting it for nucleophilic attack on the carbonyl carbon of the peptidyl-tRNA fragment in the P-site au.dkpnas.org. Theoretical models based on these structural insights propose a reaction pathway involving a pro-R nucleophilic attack pnas.orgresearchgate.net.

Early models considered acid-base catalysis by the PTC, and while the P-site A76 2′-OH group is crucial, suggesting a potential proton shuttle role, the exact catalytic mechanism is still debated oup.comresearchgate.net. The reaction exhibits a large kinetic solvent isotope effect, further contributing to the complexity of fully elucidating the mechanism oup.com.

Proteolytic Activation and Degradation Mechanisms of Peptides in Research Contexts

Peptides are subject to proteolytic processes, which involve the hydrolysis of peptide bonds catalyzed by enzymes called proteases nih.govwikipedia.org. Proteolysis can lead to the activation of inactive peptide precursors or the degradation of peptides into smaller fragments or individual amino acids nih.govwikipedia.org. In research contexts, understanding these mechanisms is crucial for studying peptide function, developing peptide-based therapeutics, and utilizing peptides as research tools.

Many proteases are produced as inactive precursors called zymogens, which contain inhibitory propeptides researchgate.netnih.gov. Activation of these zymogens typically involves proteolytic cleavage of the propeptide, releasing the active enzyme researchgate.netnih.gov. This mechanism provides a crucial level of control over protease activity, restricting it to specific locations or times nih.gov. The structure and sequence of these propeptides are diverse and play a significant role in regulating the activity of their cognate enzymes researchgate.net.

In research and therapeutic development, proteolytic degradation is a major consideration, particularly for peptide-based drugs, as it can limit their stability and efficacy in biological systems like blood, plasma, or serum nih.gov. Efforts are often focused on stabilizing peptides against proteases through modifications such as the incorporation of non-canonical amino acids, D-enantiomers, or backbone modifications nih.gov.

Studies on peptide degradation in biological fluids like serum and plasma reveal that the spectrum of active proteases can vary, influencing peptide stability nih.gov. Identifying proteolytic cleavage sites is essential for designing more stable peptide analogs nih.gov. Peptide probes are also utilized in research to monitor proteolytic activity, often employing mechanisms like FRET (Förster Resonance Energy Transfer) where protease cleavage leads to a detectable signal change rsc.org.

Advanced Methodologies for Peptide Characterization and Functional Analysis in Research

Structural Characterization Techniques for Peptides and Peptide-Protein Complexes

Determining the three-dimensional structure of peptides and their complexes is fundamental to understanding their biological roles and mechanisms of action. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Cryo-Electron Microscopy (Cryo-EM) are indispensable tools in this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Peptide Structure Elucidation

NMR spectroscopy is a powerful technique for determining the structures of proteins and peptides in solution, under near-physiological conditions. nih.govnih.gov Unlike X-ray crystallography, NMR does not require the peptide to be crystallized, which can be a significant advantage for peptides that are difficult to crystallize. nih.govnih.gov NMR provides vital information on the structure, dynamics, and interactions of peptides.

Structure determination using NMR heavily relies on the Nuclear Overhauser Effect (NOE), which provides information about the spatial proximity of protons. nih.gov By measuring a series of 2D or 3D NMR spectra, researchers can sequentially assign proton frequencies and then assign cross-peaks in NOESY spectra to derive distance restraints. nih.gov These restraints are then used in structure calculation to generate a three-dimensional model of the peptide. nih.gov For smaller peptides, 2D NMR techniques like COSY, TOCSY, and NOESY are commonly used for resonance assignments. nih.gov NMR can also reveal information about a peptide's secondary structure and molecular rigidity. Structural studies on Peptide M have demonstrated its ability to form macromolecular assemblies and an intermolecular beta-sheet structure within a specific pH range, while its monomeric state appears disordered. bioregistry.io NMR could be a valuable tool for investigating these structural transitions and the dynamics of this compound in solution.

X-ray Crystallography and Cryo-Electron Microscopy for Peptide Research

Cryo-Electron Microscopy (Cryo-EM) has emerged as a groundbreaking technique for visualizing biomolecular assemblies, including peptide complexes, often in their native state. Cryo-EM involves rapidly freezing the sample in a thin layer of vitreous ice and imaging it with an electron beam at cryogenic temperatures. This approach is particularly valuable for studying flexible or large peptide assemblies that are challenging to crystallize for X-ray crystallography. By capturing multiple images from different angles, a three-dimensional reconstruction of the peptide complex can be generated. Cryo-EM is useful for studying peptide-protein complexes, peptide assemblies, and peptide-drug interactions. Given that this compound is known to form macromolecular assemblies bioregistry.io, Cryo-EM could be a suitable technique to visualize the structure of these assemblies. Recent applications of Cryo-EM include determining the binding structure of a lasso peptide to a receptor, highlighting its utility for peptide-receptor interactions.

Structure-Activity Relationship (SAR) Studies of Peptides

Structure-Activity Relationship (SAR) studies are fundamental in peptide research to understand how modifications to a peptide's structure affect its biological activity. These studies aim to identify the key structural features responsible for a peptide's function and to guide the design of peptides with improved properties.

Alanine (B10760859) Scanning and Site-Directed Mutagenesis for Functional Mapping

Alanine scanning is a widely used site-directed mutagenesis technique in peptide and protein research to determine the contribution of specific amino acid residues to a peptide's function or interaction. In this method, each amino acid residue in a peptide sequence is systematically replaced with alanine, a small, non-reactive amino acid. By measuring the change in activity or binding upon substitution, researchers can identify critical residues or "hot spots" essential for the peptide's function. Alanine scanning helps map functional binding epitopes and understand the role of individual side chains. This technique is applicable to both linear and conformational epitopes. For example, alanine scanning has been used in SAR studies of peptide antibiotics to identify residues contributing to their activity. While specific alanine scanning data for this compound were not found in the search results, this technique could be applied to its sequence (DTNLASSTIIKEGIDKTV) to identify residues critical for its immunogenic properties or its ability to form beta-sheet structures.

Site-directed mutagenesis, in general, allows for the targeted alteration of specific amino acid residues within a peptide sequence. This technique is broader than alanine scanning and can involve substituting residues with amino acids other than alanine to investigate the impact of different side chain properties on peptide structure and function. It is a powerful tool for probing structure-function relationships and designing peptides with altered characteristics.

Systematic Amino Acid Substitution Strategies for Peptide Optimization

Beyond single alanine substitutions, systematic amino acid substitution strategies involve more comprehensive modifications to a peptide sequence to optimize its properties. This can include substituting residues with other natural or non-natural amino acids, D-amino acids, or modified amino acids to explore the chemical space and identify analogs with enhanced activity, stability, or other desired characteristics.

Systematic substitution of L-amino acids with D-amino acids, for instance, can impact peptide degradation and cellular interactions. These strategies are employed in the design of peptide libraries to create variants with diverse properties that can then be screened for desired activities. The strategic manipulation of sequence composition allows for programmable control over peptide properties and the development of peptides with tailored functionalities. For this compound, systematic substitution could be used to investigate how sequence variations influence its aggregation behavior, beta-sheet formation, or immunogenic potential.

High-Throughput Screening and Deconvolution Techniques for Peptide Libraries

High-throughput screening (HTS) and deconvolution techniques are essential for efficiently identifying peptides with desired properties from large combinatorial libraries. Peptide libraries, which consist of a vast number of different peptide sequences, are valuable resources for discovering novel ligands, inhibitors, or functional peptides.

HTS allows for the rapid assessment of the biological activity of thousands to millions of peptides against a specific target or in a particular assay. Various platforms and assay formats are used for HTS of peptide libraries, including phage display and array-based systems.

Once a library has been screened and "hits" (peptides showing activity) are identified, deconvolution techniques are used to determine the specific sequence of the active peptide(s). Common deconvolution methods for chemical peptide libraries include iterative deconvolution and positional scanning. Iterative deconvolution involves dividing the library into subsets with defined residues at specific positions and screening these subsets to identify the optimal amino acid at each position. Positional scanning libraries involve synthesizing libraries where one position is defined with a specific amino acid, while the other positions are randomized, allowing the identification of preferred residues at each position through screening. Mass spectrometry is also a key tool for the deconvolution and sequencing of peptides from libraries. These techniques, while not specifically detailed for this compound in the search results, are broadly applicable to studying the functional interactions of peptides and could be used to identify peptide sequences that interact with proteins involved in the biological pathways related to this compound's activity.

Advanced Chromatographic and Spectrometric Techniques in Peptide Research

The comprehensive characterization and functional analysis of peptides are critical steps in various research fields, including proteomics, drug discovery, and synthetic biology. Advanced chromatographic and spectrometric techniques provide the necessary resolution, sensitivity, and specificity to analyze peptides, determine their purity, confirm their sequence, and elucidate their structure. For a peptide such as "this compound" (PubChem CID 16208244), these methodologies are indispensable for ensuring its identity, homogeneity, and structural integrity for downstream studies or applications.

Advanced chromatographic techniques are primarily employed for the separation and purification of peptides from complex mixtures, as well as for assessing their purity. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, with various modes offering separation based on different physicochemical properties. Reversed-Phase HPLC (RP-HPLC) is widely used for peptide analysis and purification, separating peptides based on their hydrophobicity using a hydrophobic stationary phase (commonly C18) and a gradient of aqueous and organic solvents americanpeptidesociety.orglcms.cz. More hydrophobic peptides exhibit stronger interactions with the stationary phase and elute later americanpeptidesociety.org. RP-HPLC offers high resolution and reproducibility, making it suitable for purifying peptides for research or therapeutic use americanpeptidesociety.org. Size-Exclusion Chromatography (SEC), also known as gel filtration, separates peptides based on their molecular size, which is particularly useful for assessing peptide aggregation or isolating peptides within a specific size range americanpeptidesociety.org. Ion-Exchange Chromatography (IEC) separates peptides based on their net charge, utilizing charged stationary phases americanpeptidesociety.org. By adjusting the mobile phase pH, the charge state of ionizable side chains can be manipulated, influencing retention diva-portal.org. Hydrophilic Interaction Chromatography (HILIC) is another mode that separates compounds based on hydrophilicity, often used complementarily to RP-HPLC nih.gov. These chromatographic methods are essential for isolating "this compound" from synthesis by-products or biological matrices and for determining its purity profile. The consistency of peptide formulations can be monitored using RP-HPLC and SEC to assess purity and detect aggregates ijsra.net.

Spectrometric techniques provide detailed information about the peptide's mass, sequence, and structure. Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight of peptides and confirming their sequence ijsra.netnih.gov. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly used for peptide characterization ijsra.netnih.govijpsjournal.com. ESI-MS converts peptides into charged aerosols, and ions are separated based on their mass-to-charge ratios (m/z), enabling accurate molecular weight assessment and sequence determination ijsra.net. MALDI-TOF MS involves combining the peptide with a matrix substance on a target plate, followed by laser ionization and measurement of ion flight times to determine molecular weights ijsra.net. Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), allows for peptide sequencing by fragmenting selected peptide ions and analyzing the resulting fragment ions nih.govnih.govresearchgate.net. High-resolution MS (HRMS) provides accurate mass measurements, which are crucial for identifying peptides and their impurities waters.com. For "this compound," MS techniques would be used to verify its molecular weight (calculated as ~1905.1 g/mol based on its formula C81H141N21O31) and confirm its amino acid sequence (Asp-Thr-Asp-Leu-Ala-Ser-Ser-Thr-Ile-Ile-Lys-Glu-Gly-Ile-Asp-Lys-Thr-Val) through fragmentation analysis nih.govnih.gov. LC-MS is considered a "gold standard" for peptide analysis, offering high sensitivity and detailed structural information, including the detection of modifications and degradation products ijpsjournal.comwaters.comresearchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for elucidating the three-dimensional structure of peptides and studying their dynamics and interactions ijsra.netnmims.edu. While more challenging for larger peptides, NMR can provide high-resolution structural insights by detecting atomic interactions ijsra.net. One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign resonances to specific amino acid residues and determine spatial proximities between protons nmims.eduuzh.chreddit.com. These data are then used to calculate distance constraints and dihedral angles, which are essential for determining the peptide's three-dimensional structure reddit.com. For "this compound," particularly if investigating its conformation or interaction with other molecules, NMR could provide detailed atomic-level structural information that complements the data obtained from MS. Advanced 3D and 4D NMR techniques can be applied for larger peptides to improve resolution and facilitate resonance assignment nmims.edunih.gov.

The integration of chromatographic and spectrometric techniques, such as LC-MS and LC-NMR, offers powerful analytical platforms for comprehensive peptide characterization. LC-MS is routinely used for peptide mapping, where a protein is digested into smaller peptides, separated by LC, and then analyzed by MS to confirm the protein sequence and identify post-translational modifications waters.comchromatographyonline.com.

The application of these advanced techniques generates significant amounts of data, including chromatographic retention times, mass-to-charge ratios, fragmentation patterns, and NMR spectral data (chemical shifts, coupling constants, NOEs). Analyzing these data allows researchers to confirm the identity and purity of "this compound", identify any impurities or modifications, and determine its spatial structure.

Data Illustration: Conceptual Analytical Findings for this compound

The following tables conceptually illustrate the types of data that would be obtained from applying advanced chromatographic and spectrometric techniques to "this compound". These tables are representative based on the principles of the techniques discussed and the known properties of "this compound" nih.govnih.gov. In a live research environment, these tables would contain specific experimental values and detailed spectral information.

Table 1: Conceptual RP-HPLC Purity Analysis of this compound

Retention Time (min)Peak Area (%)Peak Assignment
15.2> 95This compound
14.8< 1Impurity 1
15.5< 1Impurity 2
13.1< 0.5Degradation Product

Note: In an interactive table, selecting a peak might display its corresponding mass spectrum or structural information.

Table 2: Conceptual ESI-MS Data for this compound

m/z (Observed)Charge State (z)Molecular Weight (Calculated)Assignment
953.5+21905.0This compound
636.0+31905.0This compound
1904.0+11904.0This compound - H

Note: In an interactive table, selecting an m/z value might display its fragmentation spectrum.

Table 3: Conceptual NMR Chemical Shifts (Partial) for this compound

ResidueProton TypeChemical Shift (ppm)
Asp1~4.6
Thr2~4.3
Leu4~0.9
Lys11~3.0

Note: In an interactive table, selecting a chemical shift might highlight the corresponding atom in a molecular structure.

These techniques, when applied rigorously, provide the critical data required for the in-depth characterization and functional analysis of peptides like "this compound", enabling researchers to understand their properties and behavior at a molecular level.

Theoretical Frameworks and Computational Approaches in Peptide Science

Peptide and Protein Structure Prediction Models

Predicting the three-dimensional structure of peptides is a fundamental step in understanding their biological roles. Unlike larger proteins, peptides often exhibit high flexibility, making their structure prediction challenging. However, computational models originally developed for proteins, as well as specialized peptide-specific methods, are employed to tackle this task. oup.comfrontiersin.orgiiitd.edu.in These models aim to determine the most probable conformation(s) of a peptide like Peptide M in a given environment.

Homology modeling, a template-based approach, predicts peptide structures based on known structures of similar sequences. mdpi.com If this compound shares significant sequence similarity with a peptide or a region within a protein whose structure has been experimentally determined and deposited in databases like the Protein Data Bank (PDB), homology modeling can be used to generate a putative structure for this compound. frontiersin.orgmdpi.com

Ab initio approaches, on the other hand, predict structures from the amino acid sequence alone, without relying on known templates. mdpi.comuniv-paris-diderot.fr These methods explore the vast conformational space to find the lowest energy state, which is assumed to correspond to the native structure. mdpi.com For small peptides like this compound, ab initio methods can be particularly useful when no suitable templates are available for homology modeling. Tools like PEP-FOLD utilize fragment-based approaches and coarse-grained force fields for de novo peptide structure prediction. oup.comuniv-paris-diderot.fruniv-paris-diderot.fr

Machine learning (ML) and deep learning (DL) techniques have revolutionized peptide science, offering powerful tools for predicting peptide structure, function, and activity. oup.comfrontiersin.orgnih.govfrontiersin.org These data-driven approaches learn complex patterns from large datasets of peptide sequences, structures, and associated biological activities. oup.comfrontiersin.orgfrontiersin.org

For this compound, ML and DL models can be trained to predict its secondary and tertiary structure directly from its amino acid sequence. iiitd.edu.infrontiersin.org Furthermore, these models can predict various biological activities, such as antimicrobial, anticancer, or cell-penetrating properties, based on learned sequence-activity relationships. oup.comfrontiersin.orgnih.govrsc.orgplos.orggithub.comacs.org Deep learning models, including convolutional neural networks and transformer-based architectures, have shown promising results in peptide property and bioactivity prediction by integrating atomic-level and amino acid-level information. rsc.orgplos.orgyoutube.comoup.com

Molecular Docking and Dynamics Simulations for Peptide-Target Interactions

Understanding how this compound interacts with its biological targets, such as proteins or cell membranes, is crucial for elucidating its mechanism of action or designing it as a therapeutic agent. Molecular docking and molecular dynamics (MD) simulations are essential computational tools for this purpose. mdpi.complos.orgmdpi.com

Molecular docking predicts the preferred binding orientation and affinity of a peptide to a target molecule. mdpi.com By simulating the binding process, docking algorithms can identify potential binding sites on the target protein for this compound and estimate the strength of the interaction. mdpi.com

Molecular dynamics simulations provide insights into the dynamic behavior of this compound and its complex with a target over time. mdpi.commdpi.comunits.it These simulations track the movements of atoms and molecules, allowing researchers to observe conformational changes, assess the stability of the complex, and calculate binding free energies. mdpi.comunits.itmdpi.com For this compound, MD simulations can reveal how its flexibility influences binding and how it interacts with the dynamic environment of a biological system.

Mathematical Models for Peptide Design and Optimization

Mathematical models play a significant role in the rational design and optimization of peptides with desired properties. These models often combine principles from physics, chemistry, and computer science to guide the selection and modification of amino acid sequences. nih.gov

For designing a peptide like this compound with specific characteristics, mathematical models can be used to explore the vast sequence space and identify sequences that are likely to possess the desired structural or functional attributes. These models can incorporate various parameters, including amino acid properties, sequence patterns, and predicted structural features.

Computational approaches are particularly valuable in the design of peptide inhibitors, which are peptides engineered to block or modulate the activity of specific biological targets, often protein-protein interactions (PPIs). nih.govfrontiersin.orgresearchgate.netresearchgate.netoup.com

Designing this compound as an inhibitor would involve computational strategies such as virtual screening of peptide libraries, de novo peptide design algorithms, and structure-based design approaches. mdpi.comunits.itnih.govresearchgate.neteudoxialifesciences.com These methods utilize information about the target's binding site and the principles of molecular recognition to design peptide sequences that are predicted to bind with high affinity and specificity. frontiersin.orgunits.itnih.govresearchgate.net Techniques like evolutionary algorithms and machine learning models are employed to optimize peptide sequences for enhanced inhibitory activity and other desirable properties like stability and low toxicity. units.itmdpi.comoup.com

Theoretical Underpinnings of Single-Molecule Peptide Sequencing

Single-molecule peptide sequencing is an emerging technology that aims to determine the amino acid sequence of individual peptide molecules. creative-proteomics.cominstadeep.comcreative-proteomics.comabcam.com While still under development, the theoretical underpinnings of these methods involve principles from physics, chemistry, and signal processing.

One approach, termed fluorosequencing, involves labeling specific amino acids in a peptide with fluorescent tags and then sequentially removing N-terminal amino acids while monitoring changes in fluorescence. creative-proteomics.comnih.gov The theoretical basis involves understanding the photophysics of the fluorescent labels, the kinetics of the degradation reaction, and the algorithms needed to decode the sequence from the fluorescence signals. creative-proteomics.comnih.gov Another approach utilizes nanopores, where a peptide passing through a nanoscale pore creates characteristic changes in ionic current that can be interpreted to deduce the amino acid sequence. creative-proteomics.comfrontlinegenomics.com The theoretical framework here involves understanding the interaction of individual amino acids with the nanopore and the resulting electrical signals. frontlinegenomics.com For a peptide like this compound, single-molecule sequencing technologies, once fully realized, would allow for its direct sequencing even in complex mixtures.

Edman Degradation-Based Theoretical Sequencing Approaches

Edman degradation is a classical biochemical method used to determine the amino acid sequence of a peptide or protein from its N-terminus. creative-biolabs.comcreative-proteomics.comlibretexts.org The process involves a series of chemical reactions that sequentially cleave the N-terminal amino acid residue. creative-biolabs.comcreative-proteomics.comlibretexts.org Theoretical approaches based on Edman degradation aim to model and interpret the data generated by this process, especially in the context of modern, high-throughput sequencing technologies. plos.orgnautilus.bionih.gov

The core of Edman degradation involves the reaction of the N-terminal amino group with phenyl isothiocyanate (PITC) under alkaline conditions, forming a phenylthiocarbamoyl (PTC) derivative. creative-biolabs.comcreative-proteomics.comlibretexts.org This derivative is then cleaved under acidic conditions, releasing the N-terminal amino acid as a more stable phenylthiohydantoin (PTH)-amino acid, which can be identified, typically by high-performance liquid chromatography (HPLC). creative-proteomics.comlibretexts.orgcreative-proteomics.com The remaining peptide chain is left intact, allowing for subsequent cycles of degradation. creative-proteomics.com

Theoretical frameworks in this area often involve modeling the sequential removal and identification of amino acids. For instance, in single-molecule peptide sequencing approaches that utilize Edman degradation with fluorescent labeling, theoretical models are used to interpret changes in fluorescence intensity as amino acids are cleaved. plos.orgnih.govresearchgate.net These models help in deducing the amino acid sequence based on the observed fluorescent signals over multiple cycles. plos.orgnih.govresearchgate.net

Error Models and Monte Carlo Simulation Strategies in Theoretical Sequencing

Experimental peptide sequencing, including methods based on Edman degradation, is subject to various sources of error that can affect the accuracy of the determined sequence. Theoretical approaches incorporate error models to account for these imperfections and improve the reliability of sequencing results. Common errors in Edman degradation-based sequencing include incomplete cleavage at each cycle (Edman cycle failure), N-terminal blocking that prevents the reaction, and loss of peptide from the reaction surface. plos.orgnih.gov

Monte Carlo simulation strategies are powerful computational tools used to model the stochastic nature of these errors and their impact on the sequencing process. plos.orgresearchgate.netnih.gov By simulating a large number of sequencing events under different error rate assumptions, Monte Carlo methods can help in understanding the probability of obtaining a correct sequence, assessing the confidence in identified sequences, and optimizing experimental parameters. plos.orgresearchgate.netnih.gov

For example, in single-molecule fluorosequencing, Monte Carlo simulations have been used to explore the feasibility of the technique and anticipate the most likely experimental errors, such as fluorophore failure, Edman reaction failures, and photobleaching. plos.orgresearchgate.net These simulations can quantify the potential impact of these errors on the ability to identify peptides from their fluorescence signatures. plos.orgresearchgate.net

A Monte Carlo simulation might involve steps such as:

Starting with known peptide sequences (e.g., from a proteome database). plos.orgresearchgate.net

Simulating sequential Edman degradation cycles for each peptide. plos.orgresearchgate.net

Introducing random errors at each cycle based on defined probability models (e.g., a certain percentage chance of Edman failure or fluorophore loss). plos.orgresearchgate.net

Generating simulated sequencing data (e.g., fluorescence intensity profiles). plos.orgresearchgate.net

Analyzing the simulated data to see how accurately the original sequence can be recovered, given the introduced errors. plos.orgresearchgate.net

This iterative simulation process allows researchers to evaluate the robustness of sequencing strategies and the effectiveness of error correction algorithms. plos.orgresearchgate.net Monte Carlo simulations can also be used to score peptide matches in shotgun proteomic data by evaluating the abundance of matched peaks or amino acid residue tags, providing higher confidence in peptide identification. nih.gov

Computational Analysis of Peptide Descriptors in Predictive Models

Computational analysis of peptide descriptors is fundamental to developing predictive models for various peptide properties and activities. Peptide descriptors are quantitative representations of the physicochemical, structural, and topological properties of amino acids and their arrangement within a peptide sequence. uestc.edu.cnkg.ac.rs These descriptors translate the complex chemical information of a peptide into numerical vectors that can be used as input for machine learning and statistical models. uestc.edu.cnkg.ac.rsmdpi.comoup.com

Various types of peptide descriptors exist, capturing different aspects of peptide chemistry:

Physicochemical descriptors: These relate to properties like hydrophobicity, charge, size, and polarity of the amino acids. uestc.edu.cnkg.ac.rsddg-pharmfac.net Examples include the z-scales, which are derived from principal component analysis of various amino acid properties and represent hydrophilicity, side chain bulk, and electronic effects. kg.ac.rsddg-pharmfac.net

Structural descriptors: These describe the three-dimensional characteristics of the peptide, such as predicted secondary structure propensity or molecular surface area. uestc.edu.cn

Topological descriptors: These capture the connectivity and branching patterns of the amino acid side chains. uestc.edu.cn

Composition-based descriptors: These are based on the frequency of individual amino acids (amino acid composition, AAC) or pairs of amino acids (dipeptide composition, DPC) in the sequence. mdpi.com

Sequence-order-dependent descriptors: Unlike simple composition, these descriptors account for the position and order of amino acids in the sequence, often incorporating physicochemical properties (e.g., pseudo amino acid composition, PseAAC). mdpi.com

The selection and computation of appropriate peptide descriptors are crucial steps in building predictive models for peptide properties such as bioactivity, binding affinity, stability, and toxicity. uestc.edu.cnmdpi.comresearchgate.netnih.govuncst.go.ug Computational tools and databases exist to facilitate the calculation and management of these descriptors. uestc.edu.cnuncst.go.ug

Predictive models often employ machine learning algorithms, such as support vector machines (SVM), random forests (RF), and neural networks, trained on datasets of peptides with known properties or activities, represented by their calculated descriptors. mdpi.comoup.comresearchgate.netnih.gov The performance of these models is directly influenced by the quality of the dataset and the types of features (descriptors) used. mdpi.com

For instance, quantitative structure-activity relationship (QSAR) models for peptides (pQSAR) utilize amino acid descriptors to characterize peptide structures and correlate them statistically with observed activity data. uestc.edu.cnddg-pharmfac.netnih.gov This allows for the prediction of the activity of new or untested peptides based on their sequence and calculated descriptors. uestc.edu.cnddg-pharmfac.netnih.gov

Research findings highlight the importance of selecting relevant descriptors for specific prediction tasks. Studies have analyzed the contribution of different descriptor types to the prediction accuracy of various peptide activities, such as antiviral or anticancer properties. mdpi.comresearchgate.net

Descriptor TypeExamplesApplication in Predictive Models
Physicochemicalz-scales, hydrophobicity indices, chargePredicting solubility, membrane permeability, binding affinity
StructuralPredicted secondary structure, molecular surface areaModeling conformational behavior, protein-peptide interactions
Composition-basedAmino Acid Composition (AAC), Dipeptide Composition (DPC)General classification of peptide types
Sequence-order-dependentPseudo Amino Acid Composition (PseAAC), Amphipathic indicesPredicting specific bioactivities, motif identification
TopologicalConnectivity indicesRelating structure to activity

Computational analysis of peptide descriptors, coupled with advanced machine learning techniques, provides a powerful framework for exploring the vast chemical space of peptides and identifying promising candidates for various applications, including the characterization and potential uses of peptides like "this compound". mdpi.commdpi.comresearchgate.netnih.govnih.govacs.org

Future Directions and Emerging Research Avenues in Peptide Science

Integration of Artificial Intelligence and Machine Learning in Autonomous Peptide Design

Table 1: Comparison of Peptide Design Methodologies

Feature Traditional Design AI-Driven Autonomous Design
Throughput Low (typically <10 peptides per study) High (can evaluate thousands or millions of sequences)
Guiding Principle Human expertise and intuition Machine learning algorithms and predictive models
Bias Susceptible to human bias Can overcome human bias by exploring non-intuitive sequences
Data Generation Relies on existing experimental data Can generate its own training data on-the-fly

| Efficiency | Slow and resource-intensive | Rapid and computationally efficient |

Exploration of Novel Peptide Architectures and Chemical Modifications for Research Probes

To enhance the utility of peptides as research tools, scientists are exploring novel architectures and chemical modifications. These strategies aim to overcome the inherent limitations of natural linear peptides, such as poor stability and low target affinity.

Constraining a peptide's structure, often through cyclization, is a powerful strategy to improve its biological properties. biosynth.comku.dk Cyclization restricts the conformational flexibility of the peptide backbone, which can lead to enhanced stability against enzymatic degradation, improved target selectivity, and increased bioavailability. biosynth.com These constrained peptides can effectively mimic complex protein structures, such as the binding sites of antibodies, allowing them to disrupt protein-protein interactions with high specificity. biosynth.comnih.gov Multicyclic peptides, which contain more than one cyclic structure, offer even greater structural rigidity and have shown promise in mimicking natural antimicrobial peptides and acting as antibody substitutes. biosynth.com Various chemical strategies, including the formation of disulfide bonds and lactam linkages, are employed to create these constrained structures. nih.gov

The incorporation of unnatural amino acids (UAAs) and the creation of peptidomimetics are key strategies for developing advanced research probes. merckmillipore.comsigmaaldrich.com UAAs, which are not among the 20 proteinogenic amino acids, offer vast structural diversity and functional versatility. merckmillipore.comsigmaaldrich.com By replacing natural amino acids with UAAs, researchers can alter a peptide's structure and function, leading to peptidomimetics with improved characteristics. merckmillipore.comsigmaaldrich.comnih.gov These modifications can enhance potency, increase stability against degradation, improve tissue distribution, and increase the selectivity of the biological response. merckmillipore.comsigmaaldrich.com For example, adding alkyl groups to the beta position of an amino acid can rigidify the residue, constraining rotation and enhancing activity. nih.gov Peptidomimetics are designed to mimic the function of natural peptides while overcoming their pharmacological limitations, making them powerful tools for probing biological systems. merckmillipore.comnih.gov

Development of Advanced Technologies for High-Throughput Discovery and Screening of Peptide Libraries

The discovery of novel research peptides relies on the ability to screen vast combinatorial libraries. Advanced high-throughput screening (HTS) technologies are essential for efficiently identifying "hit" peptides with high affinity for a specific biological target from libraries that can contain millions or even billions of compounds. nih.gov

Phage display is a prominent HTS platform where libraries of peptides are genetically fused to the coat proteins of bacteriophages, allowing for the rapid identification of binders to a target of interest. tangobio.com Other technologies utilize bead-based libraries, where each bead displays a unique peptide sequence. nih.govnih.gov Innovations like fiber-optic array scanning technology (FAST) can screen these bead-based libraries at incredible speeds, reaching rates of up to 5 million compounds per minute. nih.gov Screening assays are often based on competitive binding, where library peptides are tested for their ability to displace a known, fluorescently labeled ligand from a target. drugtargetreview.com These HTS methods require sensitive and flexible microplate readers capable of measuring various signals, such as fluorescence intensity and time-resolved fluorescence energy transfer (TR-FRET), across different microplate formats. bmglabtech.com

Table 2: High-Throughput Screening Technologies for Peptide Libraries

Technology Principle Library Size Key Advantage
Phage Display Peptides are displayed on the surface of bacteriophages. 10⁹ - 10¹¹ Well-established; allows for affinity maturation. tangobio.com
Bead-Based Libraries with FAST Scanning Each bead carries a unique peptide; screened using fiber-optic arrays. Up to 10⁹ Ultra-high throughput (millions of compounds per minute). nih.gov
mRNA Display Peptides are covalently linked to their encoding mRNA. ~10¹² Allows for the screening of very large libraries.

| Competitive Binding Fluorescence Assay | Library peptides compete with a fluorescent probe for target binding. | 10⁴ - 10⁵ | Simple, cheap, and easy to implement readout. drugtargetreview.com |

Interdisciplinary Approaches in Peptide Research, Bridging Chemistry, Biology, and Computational Science

Modern peptide research is inherently interdisciplinary, requiring a synergistic approach that combines chemistry, biology, and computational science. frontiersin.org Peptides mediate a significant portion of protein-protein interactions in biology, making them attractive therapeutic and research agents. frontiersin.org However, their flexibility and the vastness of their potential sequence space present significant challenges. frontiersin.org

Computational modeling is crucial for navigating this complexity. frontiersin.orgresearchgate.net Machine learning methods can help screen large libraries to identify peptides with specific therapeutic potential, such as antibacterial or anti-inflammatory properties. nih.gov Evolutionary algorithms and other in silico methods can accelerate the discovery process, reducing the time and cost associated with experimental approaches. nih.gov These computational tools allow researchers to design and optimize peptides with improved binding affinity and specificity. The designed peptides are then synthesized by chemists and evaluated by biologists in cellular and biochemical assays. This iterative cycle of computational design, chemical synthesis, and biological testing is essential for advancing the field.

Addressing Fundamental Research Challenges in Peptide Science, Including Permeability for Research Tools

A major hurdle in the development of peptides as research tools for intracellular targets is their often-poor cell membrane permeability. nih.govconceptlifesciences.commdpi.com Unlike many small molecules, the size and charge of peptides can prevent them from passively diffusing across the lipid bilayer of cells. conceptlifesciences.comnih.gov

Researchers are tackling this challenge through several strategies. Chemical modifications, such as N-methylation of the peptide backbone, can modulate a peptide's conformational space, sometimes leading to improved permeability. mdpi.com Other approaches include cyclization, which can shield polar groups and present a more lipophilic surface, and the incorporation of peptoid or β-peptide units to enhance bioavailability. conceptlifesciences.com Computational methods are also being developed to predict peptide permeability. nih.govmdpi.com For example, novel graph neural network (GNN) frameworks and machine learning algorithms can build predictive models for the permeability of diverse peptides across different cell lines. nih.gov These predictive tools help researchers to preselect or design peptides with a higher likelihood of entering cells, thereby accelerating the development of effective research probes for studying intracellular processes. nih.gov

Q & A

Q. How should conflicting data about this compound’s toxicity profile be addressed in publications?

  • Methodological Answer : Perform a sensitivity analysis to identify outlier studies. Use GRADE criteria to assess evidence quality. Disclose limitations in the discussion section, proposing follow-up experiments (e.g., organ-on-chip models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.